molecular formula C3H7NO3 B2441476 Methyl methoxycarbamate CAS No. 66508-91-6

Methyl methoxycarbamate

Cat. No.: B2441476
CAS No.: 66508-91-6
M. Wt: 105.093
InChI Key: YNSJOPSUEZGJNN-UHFFFAOYSA-N
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Description

Methyl methoxycarbamate is an organic compound with the molecular formula C3H7NO3. It is a colorless to almost colorless liquid or crystalline solid. This compound is a derivative of carbamic acid and is used in various chemical and industrial applications.

Mechanism of Action

Target of Action

Methyl methoxycarbamate, also known as methomyl, is a broad-spectrum carbamate insecticide . The primary targets of this compound are arthropods, nematodes, flies, and crop pests . It is designed to interact with these organisms, disrupting their normal functions and ultimately leading to their elimination .

Biochemical Pathways

This compound may affect various biochemical pathways. Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . They interfere with metabolism, signal transduction pathways, structural tissue compartments, and cellular structures .

Pharmacokinetics

The pharmacokinetics of this compound, like other carbamates, involves absorption, distribution, metabolism, and excretion (ADME). Carbamates are known to exhibit good chemical and proteolytic stabilities, making them suitable for use in various applications . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Result of Action

The result of this compound’s action at the molecular and cellular level can be quite diverse, depending on the specific target and the extent of exposure. At high concentrations, it can cause a range of toxic effects, including cytotoxicity, hepatotoxicity, and neurotoxicity . At lower concentrations, it may alter cell function, leading to potentially detrimental outcomes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, variations in reported adsorption coefficients and half-lives indicate that environmental conditions are important in influencing this pesticide’s transport (i.e., leaching) and degradation . Furthermore, the presence of other chemicals in the environment can also impact the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl methoxycarbamate can be synthesized through the reaction of methanol with urea. The reaction proceeds as follows:

CO(NH2)2+CH3OHCH3OC(O)NH2+NH3\text{CO(NH}_2\text{)}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OC(O)NH}_2 + \text{NH}_3 CO(NH2​)2​+CH3​OH→CH3​OC(O)NH2​+NH3​

This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound can also be produced by reacting ammonia with methyl chloroformate or dimethyl carbonate. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Methyl methoxycarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxides and hydroxyl derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl methoxycarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl methoxycarbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group allows for unique substitution reactions that are not possible with simpler carbamates.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it valuable for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring new uses and developing innovative products.

Properties

IUPAC Name

methyl N-methoxycarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c1-6-3(5)4-7-2/h1-2H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSJOPSUEZGJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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